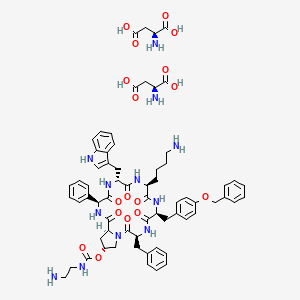

Pasireotide Diaspartate

Descripción

Propiedades

IUPAC Name |

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEFMPSSNFRRNC-HQUONIRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H80N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820232-50-6 | |

| Record name | Pasireotide diaspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE DIASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pasireotide Diaspartate in Cushing's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasireotide Diaspartate is a multireceptor-targeted somatostatin (B550006) analog approved for the treatment of Cushing's disease in patients for whom surgery is not an option or has not been curative.[1][2] Its mechanism of action is centered on its high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR5, which are overexpressed in corticotroph tumors.[1][3] This interaction initiates a cascade of intracellular signaling events, leading to the inhibition of Adrenocorticotropic Hormone (ACTH) secretion, a reduction in circulating cortisol levels, and potential anti-proliferative effects on the pituitary adenoma.[4][5] This guide provides an in-depth technical overview of Pasireotide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Molecular Target: Somatostatin Receptors

Pasireotide's therapeutic effect in Cushing's disease stems from its interaction with the family of five G-protein coupled somatostatin receptors (SSTR1-5). Unlike first-generation somatostatin analogs that primarily target SSTR2, Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[6][7] Crucially, it demonstrates the highest affinity for SSTR5, the predominant subtype found on the ACTH-secreting pituitary adenomas that cause Cushing's disease.[1][8]

Quantitative Binding and Functional Affinity

The binding affinity of Pasireotide to human SSTR subtypes has been determined using competitive radioligand binding assays, with functional potency assessed through measurements of intracellular cyclic AMP (cAMP) inhibition.[9][10] The data presented below summarizes the comparative binding affinities (IC50) and functional potencies (EC50) of Pasireotide, the endogenous ligand somatostatin-14, and the first-generation analog octreotide.

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

| Table 1: Comparative binding affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for the five human somatostatin receptor subtypes.[9] |

| Ligand | SSTR1 (EC50, nM) | SSTR2 (EC50, nM) | SSTR3 (EC50, nM) | SSTR4 (EC50, nM) | SSTR5 (EC50, nM) |

| Pasireotide | 0.58 | 0.21 | 0.54 | >1000 | 0.17 |

| Table 2: Functional potency (EC50, nM) of Pasireotide for the five human somatostatin receptor subtypes, measured by inhibition of cAMP.[4] |

Intracellular Signaling Pathways

Upon binding to SSTRs, particularly SSTR5 on corticotroph tumor cells, Pasireotide triggers a series of intracellular events that culminate in the inhibition of ACTH secretion and cell growth.

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

The principal mechanism involves the activation of inhibitory G-proteins (Gi/o).[9] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes ACTH synthesis and release.[11]

Modulation of Other Signaling Pathways

In addition to the canonical cAMP pathway, Pasireotide has been shown to influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[5] Studies have demonstrated that Pasireotide can reduce the phosphorylation of ERK1/2 in ACTH-secreting tumor cells, an effect that contributes to its anti-proliferative actions.[5] Furthermore, Pasireotide may induce apoptosis (programmed cell death) in corticotroph tumor cells, potentially leading to tumor shrinkage.[5][7]

Effects on ACTH and Cortisol Secretion

The primary therapeutic outcome of Pasireotide's mechanism of action is the reduction of ACTH secretion from the pituitary adenoma. This, in turn, leads to decreased stimulation of the adrenal glands and a subsequent reduction in cortisol production.[4]

In Vitro Evidence

Studies using the murine corticotroph tumor cell line, AtT-20, have demonstrated that Pasireotide significantly inhibits ACTH secretion and reduces the expression of the proopiomelanocortin (POMC) gene, the precursor to ACTH.[12]

| Cell Line | Pasireotide Concentration | Effect on ACTH Secretion | Effect on POMC Expression |

| AtT-20/D16v-F2 | 10 nM | ~16% reduction | ~30% reduction |

| Table 3: In vitro effects of Pasireotide on AtT-20 cells after 48 hours of incubation. |

Clinical Efficacy

Clinical trials in patients with Cushing's disease have confirmed the efficacy of Pasireotide in reducing cortisol levels. A significant proportion of patients achieve normalization of urinary free cortisol (UFC) levels.

| Study | Treatment Group | Percentage of Patients with Normalized mUFC at Month 6 | Percentage of Patients with Normalized mUFC at Month 12 |

| Phase III (PASPORT-CUSHINGS) | Pasireotide 600 µg bid | 14.6% | 13.4% |

| Phase III (PASPORT-CUSHINGS) | Pasireotide 900 µg bid | 26.3% | 25% |

| Table 4: Clinical efficacy of subcutaneous Pasireotide in a Phase III study in patients with Cushing's disease. mUFC: mean urinary free cortisol; bid: twice daily. |

Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the continued investigation of Pasireotide and the development of novel therapeutics.

Radioligand Binding Assay for Somatostatin Receptor Affinity

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the IC50 value of Pasireotide for each SSTR subtype.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.[4]

-

Radioligand: A subtype-selective radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin analog) is used.[4]

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.[4]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]

-

Quantification: Radioactivity retained on the filters is measured using a scintillation counter.[4]

-

Data Analysis: Non-linear regression is used to determine the IC50 value, which is the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.[4]

In Vitro ACTH Secretion Assay using AtT-20 Cells

This assay measures the effect of a compound on ACTH secretion from a relevant cell line.

Objective: To quantify the inhibitory effect of Pasireotide on ACTH secretion.

Methodology:

-

Cell Culture: AtT-20 cells are cultured in appropriate media and seeded in multi-well plates.[5]

-

Treatment: Cells are treated with varying concentrations of Pasireotide or a vehicle control for a specified duration (e.g., 48 hours).

-

Supernatant Collection: The cell culture medium (supernatant) is collected.[5]

-

ACTH Quantification: The concentration of ACTH in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

Data Analysis: A standard curve is generated to determine the ACTH concentration in the samples. The percentage of inhibition is calculated relative to the vehicle-treated control.[5]

Intracellular cAMP Measurement Assay

This assay determines the effect of a compound on the intracellular levels of the second messenger cAMP.

Objective: To measure the inhibitory effect of Pasireotide on adenylyl cyclase activity.

Methodology:

-

Cell Culture: A suitable cell line expressing SSTRs (e.g., AtT-20 cells) is seeded in a multi-well plate.[6]

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

-

Treatment: Cells are incubated with varying concentrations of Pasireotide.[7]

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.[7]

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).[1][7]

-

Data Analysis: A dose-response curve is generated to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[6]

Conclusion

Pasireotide Diaspartate represents a significant advancement in the medical management of Cushing's disease. Its unique mechanism of action, characterized by high-affinity binding to multiple somatostatin receptors, particularly SSTR5, allows for effective inhibition of ACTH secretion from pituitary corticotroph adenomas. The downstream signaling cascade, primarily involving the inhibition of the adenylyl cyclase/cAMP pathway, leads to a reduction in cortisol levels and provides a strong rationale for its clinical utility. Further research into the anti-proliferative and pro-apoptotic effects of Pasireotide may unveil additional therapeutic benefits for patients with Cushing's disease. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to refine and expand therapeutic strategies for this challenging endocrine disorder.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biophysics-reports.org [biophysics-reports.org]

Pasireotide Diaspartate: A Comprehensive Technical Guide to Somatostatin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the somatostatin (B550006) receptor (SSTR) binding affinity of pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin analog. Pasireotide's unique binding profile, characterized by high affinity for four of the five SSTR subtypes, distinguishes it from first-generation somatostatin analogs and underpins its clinical efficacy in various neuroendocrine disorders, including Cushing's disease and acromegaly.[1][2] This document details pasireotide's quantitative binding affinities, the experimental methodologies for their determination, and the associated intracellular signaling pathways.

Quantitative Comparison of Receptor Binding Affinity

Pasireotide demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably, the highest affinity for SSTR5 among comparable analogs.[3][4] Its affinity for SSTR4 is negligible.[3] The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating a higher binding affinity.[2] The following tables summarize the in vitro receptor binding affinities of pasireotide in comparison to endogenous somatostatin-14 and other synthetic somatostatin analogs like octreotide (B344500) and lanreotide.

Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for Human Somatostatin Receptor Subtypes. [4]

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

Table 2: Binding Affinities (IC50, nM) of Pasireotide, Octreotide, and Lanreotide for Human Somatostatin Receptor Subtypes. [3]

| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |

Table 3: Pasireotide Binding Affinity Expressed as pKi. [5]

| Receptor Subtype | pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of pasireotide's binding affinity for somatostatin receptors is primarily achieved through in vitro competitive radioligand binding assays.[2][6] This method measures the ability of unlabeled pasireotide to displace a radiolabeled ligand from the receptor.[4]

Objective

To determine the binding affinity (IC50) of pasireotide for each human somatostatin receptor subtype (SSTR1-5) through the competitive displacement of a radiolabeled ligand.[6]

Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO-K1 cells) stably expressing individual human SSTR subtypes.[2][4][7]

-

Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).[6][7]

-

Test Compound: Pasireotide diaspartate.

-

Non-specific Binding Control: A high concentration of unlabeled somatostatin.[7]

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).[6]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

Scintillation Counter: For measuring radioactivity.[6]

Methodology

-

Membrane Preparation:

-

Culture cells stably transfected with a specific human SSTR subtype to confluency.[7]

-

Harvest the cells and homogenize them in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[7]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[7]

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[7]

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[7]

-

-

Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.[6]

-

To each well, add the cell membrane preparation, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and varying concentrations of unlabeled pasireotide.[2][4]

-

For total binding, a buffer is added instead of the competitor.

-

For non-specific binding, a high concentration of unlabeled somatostatin is added.[7]

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3][7]

-

-

Separation and Quantification:

-

Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[3]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

-

The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a gamma or scintillation counter.[4]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of pasireotide.[4]

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[6]

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.[4]

-

Visualizations

Experimental Workflow

References

- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pasireotide L-aspartate salt | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Core Signaling Pathway of Pasireotide in Pituitary Adenoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathway of Pasireotide in pituitary adenoma cells. Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, has emerged as a crucial therapeutic agent in the management of pituitary tumors, particularly in Cushing's disease and acromegaly. Its unique mechanism of action, centered on its high affinity for somatostatin receptor subtype 5 (SSTR5), offers a distinct advantage in targeting pituitary adenomas that are often resistant to other therapies. This document details the core signaling cascade, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the molecular interactions and experimental workflows.

Introduction to Pasireotide's Mechanism of Action

Pasireotide is a synthetic cyclohexapeptide that mimics the natural inhibitory effects of somatostatin.[1] Its primary therapeutic action in pituitary adenomas is the suppression of excessive hormone secretion—adrenocorticotropic hormone (ACTH) from corticotroph adenomas in Cushing's disease, and growth hormone (GH) from somatotroph adenomas in acromaly.[2][3] Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and most notably, SSTR5.[1][2] This is particularly significant as corticotroph adenomas, the cause of Cushing's disease, predominantly express SSTR5.[1]

Upon binding to these G-protein coupled receptors (GPCRs) on the surface of pituitary adenoma cells, Pasireotide initiates a cascade of intracellular events that culminate in the inhibition of hormone synthesis and secretion, as well as the suppression of tumor cell proliferation and induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding Pasireotide's binding affinities and its effects on pituitary adenoma cells from various in vitro and in vivo studies.

Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide (IC50, nM) |

| SSTR1 | 9.3 | >1000 |

| SSTR2 | 1.0 | 0.8 |

| SSTR3 | 1.5 | 23 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 |

Data compiled from in vitro binding assays using cloned human somatostatin receptors.

Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cell Lines

| Cell Line | Pituitary Adenoma Type | Pasireotide Concentration | Incubation Time | Effect | Quantitative Measurement |

| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | 48 hours | Inhibition of Cell Viability | ~20% reduction[1] |

| AtT-20/D16v-F2 | Corticotroph Adenoma | 10 nM | 48 hours | Inhibition of ACTH Secretion | ~16% reduction[1] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | Somatotroph Adenoma | 10 nM | 72 hours | Inhibition of GH Secretion | Average of -37.1%[5] |

Table 3: Clinical Efficacy of Pasireotide in Patients with Cushing's Disease (Phase 3 Study)

| Pasireotide Dose | Mean UFC Reduction at Month 6 | Patients with Tumor Volume Reduction ≥25% at Month 6 |

| 600 µg BID | 47.9% | 16% |

| 900 µg BID | 67.5% | 57% |

BID: twice daily; UFC: Urinary Free Cortisol. Data from a Phase 3 clinical trial.[6]

Core Signaling Pathway of Pasireotide

The binding of Pasireotide to SSTRs, predominantly SSTR5 in corticotroph adenomas, triggers a signaling cascade mediated by inhibitory G-proteins (Gi). This leads to a series of downstream effects that collectively inhibit hormone production and tumor growth.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Pasireotide signaling pathway.

Radioligand Binding Assay

This assay determines the binding affinity of Pasireotide to different SSTR subtypes.

-

Objective: To quantify the inhibitory concentration (IC50) of Pasireotide for the binding of a radiolabeled ligand to specific SSTR subtypes.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.

-

Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SST-14).

-

Unlabeled Pasireotide.

-

Binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled Pasireotide in binding buffer.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of Pasireotide to determine the IC50 value.

-

cAMP Measurement Assay

This assay quantifies the effect of Pasireotide on intracellular cyclic AMP (cAMP) levels.

-

Objective: To measure the dose-dependent inhibition of adenylyl cyclase activity by Pasireotide.

-

Materials:

-

Pituitary adenoma cell line (e.g., AtT-20).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Pasireotide.

-

cAMP assay kit (e.g., ELISA-based).

-

Cell lysis buffer.

-

-

Protocol:

-

Plate pituitary adenoma cells and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Pasireotide.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of Pasireotide to determine the dose-response curve and the IC50 for cAMP inhibition.

-

Western Blotting for MAPK Signaling

This technique assesses the effect of Pasireotide on the phosphorylation state of key proteins in the MAPK pathway, such as ERK.

-

Objective: To determine if Pasireotide treatment alters the phosphorylation (activation) of ERK.

-

Materials:

-

Pituitary adenoma cell line (e.g., AtT-20).

-

Pasireotide.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Treat pituitary adenoma cells with Pasireotide for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibody against p-ERK.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize the data.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Pasireotide on the viability of pituitary tumor cells.

-

Objective: To determine the effect of Pasireotide on the metabolic activity of pituitary adenoma cells as an indicator of cell viability.

-

Materials:

-

AtT-20 cells (or other suitable pituitary tumor cell line).

-

Complete growth medium.

-

Pasireotide.

-

96-well plates.

-

MTT solution (5 mg/mL in sterile PBS).

-

MTT solvent (e.g., DMSO).

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of Pasireotide for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with MTT solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Objective: To quantify the induction of apoptosis by Pasireotide through the measurement of caspase-3 activity.

-

Materials:

-

AtT-20 cells.

-

Pasireotide.

-

Caspase-3 colorimetric or fluorometric assay kit.

-

Cell lysis buffer provided with the kit.

-

Microplate reader.

-

-

Protocol:

-

Treat AtT-20 cells with Pasireotide for the desired time.

-

Lyse the cells according to the kit's protocol.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

-

Incubate to allow for substrate cleavage.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Objective: To determine if Pasireotide induces cell cycle arrest in pituitary adenoma cells.

-

Materials:

-

AtT-20 cells.

-

Pasireotide.

-

Cold 70% ethanol (B145695).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with Pasireotide for a specified duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the cells and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]

-

Quantitative PCR (qPCR) for POMC Gene Expression

This technique measures the effect of Pasireotide on the expression of the pro-opiomelanocortin (POMC) gene, the precursor to ACTH.

-

Objective: To quantify the change in POMC mRNA levels in response to Pasireotide treatment.

-

Materials:

-

AtT-20 cells.

-

Pasireotide.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

qPCR instrument.

-

Primers for mouse POMC and a housekeeping gene (e.g., β-actin).

-

Mouse POMC Forward Primer: CCATAGATGTGTGGAGCTGGTG

-

Mouse POMC Reverse Primer: TTTTCAGTCAGGGGCTGTTC

-

-

-

Protocol:

-

Treat AtT-20 cells with Pasireotide.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for POMC and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in POMC gene expression.

-

Conclusion

Pasireotide's unique multi-receptor binding profile, particularly its high affinity for SSTR5, provides a targeted and effective mechanism for the treatment of pituitary adenomas. Its signaling pathway, initiated by the activation of inhibitory G-proteins, leads to a cascade of events that effectively reduce hormone hypersecretion and inhibit tumor cell growth. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Pasireotide's mechanism of action and the development of novel therapeutic strategies for pituitary disorders.

References

- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacious Primary Pasireotide Therapy in a Case of a Large Invasive Adrenocorticotropin-secreting Pituitary Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Pasireotide Diaspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin (B550006) analog, represents a significant advancement in the medical management of Cushing's disease and acromegaly. Its unique molecular structure and broad binding affinity profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), confer a distinct mechanism of action compared to first-generation somatostatin analogs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical efficacy of Pasireotide Diaspartate, intended for professionals in the field of drug development and endocrine research.

Discovery and Rationale

The development of Pasireotide was driven by the need for a more effective somatostatin analog capable of targeting a broader range of somatostatin receptors. First-generation analogs, such as octreotide (B344500) and lanreotide, primarily target SSTR2, which is not always sufficiently expressed in all neuroendocrine tumors, including the corticotroph adenomas responsible for Cushing's disease.[1][2] These corticotroph tumors often overexpress SSTR5.[3][4] This understanding led to a rational drug design approach to create a novel cyclohexapeptide with high affinity for multiple SSTRs, especially SSTR5.[5] Pasireotide (formerly known as SOM230) emerged from these efforts as a promising candidate with a unique and potent binding profile.[5][6]

Mechanism of Action

Pasireotide is a synthetic cyclohexapeptide that functions as a somatostatin analog.[7] It exerts its pharmacological effects by binding with high affinity to four of the five known human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[2][3][8] Notably, it has a particularly high affinity for SSTR5, which is a key differentiator from other somatostatin analogs.[1][9]

Upon binding to these G-protein coupled receptors, Pasireotide activates downstream signaling cascades that lead to the inhibition of hormone secretion.[1][10] The primary mechanism involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP modulates the activity of various cellular processes, including hormone synthesis and release.[10] In the context of Cushing's disease, Pasireotide's binding to SSTRs on pituitary corticotroph adenoma cells inhibits the secretion of adrenocorticotropic hormone (ACTH).[6][8] This, in turn, leads to a reduction in cortisol production by the adrenal glands.[11][12] In acromegaly, Pasireotide's action on SSTR2 and SSTR5 on somatotroph pituitary adenomas inhibits the hypersecretion of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[11][12]

Quantitative Data

Somatostatin Receptor Binding Affinity

The binding affinity of Pasireotide for the five human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the in vitro binding affinities (IC50, nmol/L) of Pasireotide compared to the endogenous ligand somatostatin-14 and the first-generation analog octreotide.

| Ligand | SSTR1 (IC50, nmol/L) | SSTR2 (IC50, nmol/L) | SSTR3 (IC50, nmol/L) | SSTR4 (IC50, nmol/L) | SSTR5 (IC50, nmol/L) |

| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

| Data compiled from multiple sources.[3][8] |

Clinical Efficacy in Cushing's Disease

Clinical trials have demonstrated the efficacy of Pasireotide in reducing urinary free cortisol (UFC) levels and improving clinical signs in patients with Cushing's disease.

| Study Endpoint (at 6 months) | Pasireotide 0.6 mg twice daily | Pasireotide 0.9 mg twice daily |

| Normalization of mean UFC levels | 14.6% of patients | 26.3% of patients |

| Median reduction in mean UFC from baseline | 47.9% | 62.4% |

| Data from a Phase III clinical trial.[11] |

Long-term follow-up of a subset of patients treated for 5 years showed sustained reductions in median UFC levels and improvements in clinical signs such as blood pressure and weight.[13]

Clinical Efficacy in Acromegaly

Pasireotide has also shown efficacy in the treatment of acromegaly, a condition characterized by excessive growth hormone production.

| Study Endpoint (at 12 months) | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg | Octreotide LAR 30 mg |

| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% of patients | 35.8% of patients | 19.2% of patients |

| Tumor Volume Reduction (≥25%) | 18% of patients | 11% of patients | 1.5% of patients |

| Data from a Phase III clinical trial (PAOLA study).[14][15] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a generalized method for determining the binding affinity of Pasireotide to somatostatin receptors.[1][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pasireotide for each of the five human somatostatin receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human somatostatin receptor subtype.[8][16]

-

Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).[1]

-

Test Compound: Pasireotide.

-

Non-specific Binding Control: A high concentration of unlabeled somatostatin.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[16]

-

Filtration Apparatus: A cell harvester and glass fiber filters.[8][16]

-

Scintillation Counter. [16]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target SSTR subtype to confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.[16]

-

Determine the protein concentration of the membrane preparation.[17]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled Pasireotide to the wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.[16]

-

-

Separation and Quantification:

-

Data Analysis:

Downstream Signaling Pathway Analysis (cAMP Assay)

This protocol describes a method to assess the functional activity of Pasireotide by measuring its effect on intracellular cAMP levels.

Objective: To quantify the inhibition of adenylyl cyclase activity by Pasireotide in cells expressing somatostatin receptors.

Materials:

-

Cells stably expressing a specific SSTR subtype.

-

Pasireotide.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA-based).

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Pasireotide.

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration in the cell lysates using the provided assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Pasireotide concentration.

-

Determine the IC50 value for the inhibition of cAMP production.

-

Synthesis of Pasireotide

The synthesis of Pasireotide, a cyclic hexapeptide, can be achieved through both solid-phase and liquid-phase peptide synthesis strategies.[18] A common approach involves the synthesis of linear peptide fragments followed by cyclization.

Liquid-Phase Synthesis Strategy

A convergent liquid-phase synthesis has been developed, which offers advantages in scalability and purification of intermediates.[18] One such strategy involves a 3 + 2 + 1 condensation approach.[18]

Retrosynthetic Analysis: The cyclic hexapeptide structure of Pasireotide is disconnected to a linear precursor, which is then broken down into smaller, more manageable peptide fragments. The final cyclization is often performed at a less sterically hindered peptide bond, such as between Proline and Phenylalanine.[18]

Key Steps:

-

Fragment Synthesis: Synthesize protected di- and tri-peptide fragments using standard peptide coupling reagents (e.g., TBTU, HATU) and protecting groups (e.g., Fmoc, Boc).[18]

-

Fragment Coupling: Sequentially couple the synthesized fragments in solution to construct the full-length linear hexapeptide precursor.

-

Deprotection: Remove the terminal protecting groups from the linear peptide to prepare for cyclization.

-

Cyclization: Perform an intramolecular cyclization reaction under high dilution conditions using a suitable coupling agent to form the 18-membered cyclic peptide.

-

Final Deprotection and Purification: Remove all remaining side-chain protecting groups and purify the crude Pasireotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Formation of Pasireotide Diaspartate

The final drug substance, Pasireotide Diaspartate, is formed by treating the purified Pasireotide free base with aspartic acid. The formulation for injection includes excipients such as mannitol, tartaric acid, and sodium hydroxide (B78521) to ensure isotonicity and stability at a pH of 4.2.[3]

Visualizations

Signaling Pathway of Pasireotide

Caption: Pasireotide binds to SSTRs, activating inhibitory G-proteins and reducing cAMP levels.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay to determine binding affinity.

Liquid-Phase Synthesis of Pasireotide

Caption: A convergent liquid-phase synthesis strategy for Pasireotide Diaspartate.

References

- 1. benchchem.com [benchchem.com]

- 2. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Clinical use of pasireotide for Cushing’s disease in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. drugs.com [drugs.com]

- 10. Long-term treatment of Cushing’s disease with pasireotide: 5-year results from an open-label extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20210317161A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]

- 17. WO2016097962A1 - A process for the preparation of pasireotide - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pasireotide Diaspartate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pasireotide (B1678482) diaspartate, a synthetic somatostatin (B550006) analog. It is intended to serve as a technical resource, incorporating detailed data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

Pasireotide diaspartate, commercially known as Signifor®, is administered as a subcutaneous injection for the treatment of Cushing's disease and acromegaly.[1][2] Its pharmacokinetic profile has been characterized in healthy volunteers and patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following subcutaneous injection, pasireotide is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 0.25 to 0.5 hours in healthy volunteers.[3] Both the maximum concentration (Cmax) and the area under the curve (AUC) are approximately dose-proportional after single and multiple doses.[4]

-

Distribution: Pasireotide is widely distributed in the body, exhibiting a large apparent volume of distribution (Vz/F > 100 L).[3] It is primarily located in the plasma, and plasma protein binding is moderate at approximately 88%.[3][5]

-

Metabolism: Pasireotide is a peptide and is not expected to be metabolized by cytochrome P450 enzymes.[1]

-

Excretion: The primary route of elimination for pasireotide is through the feces. In a human ADME study, approximately 48.3% of the radioactive dose was recovered in feces and 7.63% in urine over the first 10 days.[3] Renal impairment is not expected to significantly affect the pharmacokinetics of pasireotide as it is minimally eliminated in the urine.[6]

Pharmacokinetic Parameters

The pharmacokinetic properties of pasireotide show differences between healthy volunteers and patients with Cushing's disease. A population PK analysis revealed that the apparent clearance (CL/F) in Cushing's disease patients was approximately 59% of that in healthy volunteers of the same age and body size.[7]

| Parameter | Healthy Volunteers | Cushing's Disease Patients | Citation(s) |

| Tmax (Time to Peak Concentration) | 0.25–0.5 hours | Not specified | [3] |

| Apparent Clearance (CL/F) | ~7.6 L/h (Typical HV: 29 years, 61 kg LBW: 7.96 L/h) | ~3.8 L/h (Typical CDP: 40 years, 49 kg LBW: 3.72 L/h) | [3][7] |

| Apparent Volume of Distribution (Vz/F) | >100 L | Not specified | [3] |

| Plasma Protein Binding | 88% | 88% | [3][5] |

| Effective Half-life | ~12 hours | ~12 hours | [8] |

Special Populations

Hepatic Impairment: Pasireotide exposure is increased in individuals with hepatic impairment. Compared to subjects with normal hepatic function, the AUCinf was increased by 56% in those with moderate hepatic impairment (Child-Pugh B) and 42% in those with severe hepatic impairment (Child-Pugh C).[4][9] Therefore, dose adjustments are recommended for patients with moderate hepatic impairment, and use should be avoided in patients with severe hepatic impairment.[4]

Pharmacodynamics

Pasireotide is a synthetic polypeptide that mimics the pharmacological activity of the natural hormone somatostatin.[6] Its therapeutic effects are mediated through its interaction with somatostatin receptors (SSTRs).

Mechanism of Action

Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes.[1] There are five known human SSTR subtypes (hsst1-5), which are G-protein coupled receptors expressed in various tissues.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade suppresses the secretion of various hormones and can inhibit cell proliferation.[10][11]

Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, pasireotide has a broader binding profile.[3][5] It binds with high affinity to SSTR1, SSTR2, SSTR3, and has a particularly high affinity for SSTR5.[1][11] This is clinically significant because the pituitary adenomas that cause Cushing's disease frequently overexpress SSTR5.[6] In acromegaly, the binding to both SSTR2 and SSTR5 is relevant for inhibiting the secretion of Growth Hormone (GH).[6]

References

- 1. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]

- 2. eocco.com [eocco.com]

- 3. tga.gov.au [tga.gov.au]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Population Pharmacokinetics of Subcutaneous Pasireotide in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

In Vitro Characterization of Pasireotide Diaspartate Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Pasireotide Diaspartate, a multi-receptor targeted somatostatin (B550006) analog. Pasireotide's unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), underpins its clinical efficacy in treating various endocrine disorders. This document details the methodologies for key in vitro assays, presents quantitative data on its bioactivity, and visualizes the associated signaling pathways to support further research and development.

Quantitative Bioactivity Data

The in vitro activity of Pasireotide Diaspartate has been extensively evaluated through receptor binding and functional assays. The following tables summarize the key quantitative data, providing a comparative view of its potency across different somatostatin receptor subtypes.

Table 1: Somatostatin Receptor Binding Affinity of Pasireotide Diaspartate

This table presents the binding affinities of Pasireotide, its natural ligand somatostatin-14, and the first-generation analog octreotide (B344500) for the five human somatostatin receptor subtypes. The data are expressed as IC50 values (nM), where a lower value indicates a higher binding affinity.

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |

| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

Data compiled from publicly available regulatory documents and scientific literature.[1][2][3][4][5]

Table 2: Functional Inhibitory Potency of Pasireotide in cAMP Assays

This table summarizes the functional potency of Pasireotide in inhibiting forskolin-stimulated cyclic AMP (cAMP) production in cells expressing specific human somatostatin receptor subtypes. The data are presented as EC50 values (nM), representing the concentration of Pasireotide that elicits a half-maximal response.

| Cell Line | Receptor Subtype | Pasireotide EC50 (nM) |

| CHO-K1 | hSSTR2 | 0.37 |

| CHO-K1 | hSSTR3 | 0.94 |

| CHO-K1 | hSSTR5 | 0.18 |

Data sourced from scientific literature.[6]

Signaling Pathways and Experimental Workflows

Pasireotide-Mediated Signaling Pathway

Pasireotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs).[7][8] This binding primarily activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[1] Additionally, Pasireotide binding can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1]

Experimental Workflow: Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity of Pasireotide for different SSTR subtypes. This workflow illustrates the key steps involved in such an assay.

Experimental Workflow: cAMP Functional Assay

Functional assays measuring the inhibition of cAMP production are crucial for assessing the biological activity of Pasireotide. The following diagram outlines a typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of Pasireotide Diaspartate for human somatostatin receptor subtypes (SSTR1-5).

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing a single human SSTR subtype.

-

Radioligand: Typically ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28 or a subtype-selective radioligand.

-

Unlabeled Ligands: Pasireotide Diaspartate, Somatostatin-14 (for non-specific binding).

-

Buffers:

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture cells to confluency and harvest.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of unlabeled somatostatin-14.

-

Competitive Binding: Add cell membrane preparation, radioligand, and serial dilutions of Pasireotide Diaspartate.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of Pasireotide concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

Objective: To determine the functional potency (EC50) of Pasireotide Diaspartate in inhibiting adenylyl cyclase activity.

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing a Gi-coupled SSTR subtype.

-

Reagents: Pasireotide Diaspartate, Forskolin, HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Buffers: Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4), Lysis buffer.

-

Equipment: 384-well white microplates, HTRF-compatible plate reader.

Protocol:

-

Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.[6]

-

Compound Addition: Add serial dilutions of Pasireotide Diaspartate to the wells.

-

Stimulation: Add a fixed concentration of Forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[6]

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) mixed in lysis buffer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Plate Reading: Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a cAMP standard curve to convert HTRF ratios to cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of Pasireotide concentration.

-

Determine the EC50 value using a four-parameter logistic fit.

-

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of Pasireotide Diaspartate on the phosphorylation of ERK1/2 in a relevant cell line.

Materials:

-

Cell Line: AtT-20 mouse pituitary tumor cells (endogenously expressing SSTRs) or other suitable cell lines.

-

Reagents: Pasireotide Diaspartate, serum-free medium, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2; HRP-conjugated secondary antibody.

-

Equipment: SDS-PAGE gels, electrophoresis and blotting apparatus, chemiluminescence detection system.

Protocol:

-

Cell Culture and Serum Starvation:

-

Culture AtT-20 cells to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK1/2 phosphorylation.[9]

-

-

Pasireotide Treatment: Treat the serum-starved cells with various concentrations of Pasireotide Diaspartate for different time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the phospho-ERK1/2 antibodies.

-

Re-probe the same membrane with an antibody against total ERK1/2 to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Compare the levels of ERK1/2 phosphorylation in Pasireotide-treated samples to the untreated control.

-

References

- 1. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Somatostatin Analogue Pasireotide Diaspartate: A Deep Dive into its Inhibitory Effect on ACTH Secretion from Corticotroph Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cushing's disease, a debilitating endocrine disorder, is primarily caused by adrenocorticotropic hormone (ACTH)-secreting pituitary adenomas, known as corticotroph tumors. Pasireotide (B1678482) diaspartate, a multi-receptor targeted somatostatin (B550006) analogue, has emerged as a significant therapeutic agent in the management of this condition. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the inhibitory effect of pasireotide on ACTH secretion from corticotroph tumors. It delves into the specific signaling pathways activated by pasireotide, presents quantitative data from key preclinical and clinical studies, and offers detailed experimental protocols for researchers investigating this compound. The information is intended to serve as a valuable resource for scientists and drug development professionals in the field of endocrinology and oncology.

Introduction

Cushing's disease is characterized by the excessive production of ACTH by a corticotroph pituitary tumor, leading to chronic hypercortisolism and a cascade of severe comorbidities.[1] While surgery is the first-line treatment, medical therapies are crucial for patients with persistent or recurrent disease, or for those who are not surgical candidates.[2] Pasireotide is the first pituitary-directed agent approved for Cushing's disease, offering a targeted therapeutic approach.

Unlike first-generation somatostatin analogues that primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broad binding profile with high affinity for four of the five somatostatin receptor subtypes, most notably SSTR5.[3][4] Corticotroph adenoma cells strongly overexpress SSTR5, making this receptor an ideal therapeutic target.[5] This guide will explore the intricate mechanisms through which pasireotide leverages this unique receptor affinity to control ACTH secretion and tumor growth.

Mechanism of Action and Signaling Pathways

Pasireotide's therapeutic effect is rooted in its ability to mimic the natural inhibitory actions of somatostatin.[3] Upon binding to somatostatin receptors, particularly SSTR5 on corticotroph tumor cells, pasireotide initiates a cascade of intracellular events that culminate in the suppression of ACTH synthesis and secretion.[1][6]

The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase.[7] This, in turn, reduces intracellular levels of cyclic AMP (cAMP), a key second messenger in hormone production.[6][7] The decrease in cAMP levels leads to the downregulation of pro-opiomelanocortin (POMC) gene expression, the precursor protein for ACTH.[8][9]

Recent studies have also elucidated the role of protein kinase C delta (PRKCD) in mediating the effects of pasireotide.[3] Pasireotide treatment has been shown to reduce the expression of miR-26a, a negative regulator of PRKCD, thereby increasing PRKCD activity.[3] The silencing of PRKCD diminishes the sensitivity of corticotroph tumor cells to pasireotide, suggesting that PRKCD is a crucial component of its signaling cascade.[3]

Furthermore, pasireotide's antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis, contributing to a reduction in tumor size.[6][7]

Signaling Pathway Diagram

Caption: Pasireotide signaling pathway in corticotroph tumor cells.

Quantitative Data on Pasireotide's Efficacy

The efficacy of pasireotide in reducing ACTH secretion and inhibiting tumor growth has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Pasireotide on AtT-20 Mouse Corticotroph Tumor Cells

| Parameter | Concentration | Result | Reference |

| ACTH Secretion | 10 nM | ~16% reduction | [3] |

| Cell Viability | 10 nM | ~20% reduction | [3] |

| POMC Expression | 10 nM | ~30% reduction | [3] |

Table 2: Clinical Efficacy of Pasireotide in Patients with Cushing's Disease (Phase III Study - NCT00434148)

| Parameter | Dose | Timepoint | Result | Reference |

| Tumor Volume Reduction | 600 µg BID | Month 6 | 44% of patients | [4][8] |

| 900 µg BID | Month 6 | 75% of patients | [4][8] | |

| 600 µg BID | Month 12 | 50% of patients | [4][8] | |

| 900 µg BID | Month 12 | 89% of patients | [4][8] | |

| Median Urinary Free Cortisol (UFC) Reduction | 600 µg & 900 µg BID | Month 2 | ~50% from baseline | [10] |

| Normalization of UFC | 600 µg BID | Month 6 | 15% of patients | [1] |

| 900 µg BID | Month 6 | 26% of patients | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on corticotroph tumor cells.

AtT-20 Cell Culture

The AtT-20 cell line, derived from a mouse pituitary corticotroph tumor, is a widely used in vitro model for studying ACTH secretion.[9]

-

Cell Line: AtT-20/D16v-F2 (ATCC® CRL-1795™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells can be detached using a cell scraper or by vigorous shaking of the flask. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh medium for seeding new flasks.

Experimental Workflow for In Vitro Studies

Caption: A typical workflow for in vitro experiments.

ACTH Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying ACTH levels in cell culture supernatants.

-

Sample Collection: After treatment with pasireotide, collect the cell culture medium.

-

Sample Preparation: Centrifuge the collected supernatant at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.

-

ELISA Procedure:

-

Use a commercially available ACTH ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding standards and samples to a microplate pre-coated with an anti-ACTH antibody.

-

A biotin-conjugated anti-ACTH antibody is then added, followed by streptavidin-HRP.

-

A substrate solution is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

-

Data Analysis: Generate a standard curve using known concentrations of ACTH. The concentration of ACTH in the samples is then determined by interpolating from this standard curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Assay Protocol:

-

After the desired incubation period with pasireotide, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate to ensure complete solubilization.

-

-

Data Analysis: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationships and Predictive Biomarkers

The efficacy of pasireotide is intrinsically linked to the expression of SSTR5 on corticotroph tumors. This relationship forms the basis for its targeted therapeutic action.

Logical Relationship Diagram

Caption: Logical relationship of SSTR5 and pasireotide efficacy.

Recent research has also pointed towards the mutational status of the ubiquitin-specific protease 8 (USP8) gene as a potential predictive biomarker for pasireotide response. USP8 mutations have been correlated with higher levels of SSTR5 expression, suggesting that patients with these mutations may exhibit a better response to pasireotide treatment.[11]

Conclusion

Pasireotide diaspartate represents a significant advancement in the medical management of Cushing's disease. Its unique mechanism of action, centered on its high affinity for SSTR5 on corticotroph tumors, allows for targeted inhibition of ACTH secretion and tumor growth. The downstream signaling pathways involving the reduction of cAMP and the modulation of PRKCD provide a molecular basis for its therapeutic effects. The quantitative data from both in vitro and in vivo studies robustly support its efficacy. The experimental protocols outlined in this guide provide a framework for further research into the nuances of pasireotide's action and the identification of novel biomarkers to predict patient response. As our understanding of the molecular landscape of corticotroph tumors continues to evolve, pasireotide will likely remain a cornerstone of targeted therapy for Cushing's disease.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Growth Suppression of Mouse Pituitary Corticotroph Tumor AtT20 Cells by Curcumin: A Model for Treating Cushing's Disease | PLOS One [journals.plos.org]

- 3. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of adrenocorticotropin secretion by somatostatin in pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Targets of Pasireotide Diaspartate Beyond Somatostatin Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pasireotide (B1678482) is a second-generation somatostatin (B550006) analog (SSA) approved for the treatment of Cushing's disease and acromegaly. Its therapeutic efficacy is rooted in its broad, high-affinity binding profile to multiple somatostatin receptor subtypes (SSTRs), particularly SSTR5. While its primary targets are SSTRs on pituitary adenoma cells, Pasireotide elicits significant systemic effects, most notably hyperglycemia. This technical guide elucidates the molecular interactions of Pasireotide that extend beyond its intended pituitary target. Current evidence suggests that Pasireotide's major systemic effects are not mediated by classical "off-target" binding to unrelated receptor families, but rather by its on-target engagement of SSTRs in peripheral tissues, primarily the pancreas and gastrointestinal tract. This document provides a detailed examination of these molecular pathways, supported by quantitative data, experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.

Introduction: Redefining "Beyond SSTRs"

Pasireotide diaspartate (Signifor®) is a synthetic cyclohexapeptide designed to mimic endogenous somatostatin.[1] Unlike first-generation SSAs (octreotide, lanreotide) which preferentially bind to SSTR2, Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This expanded binding profile is crucial for its enhanced efficacy in pituitary tumors that may have variable SSTR expression.[4][5]

However, this multi-receptor engagement is also responsible for its most significant and frequent adverse effect: hyperglycemia.[6] Extensive research into the mechanism of Pasireotide-induced hyperglycemia reveals that it is a direct consequence of the drug's intended SSTR-binding activity, but occurring in peripheral tissues responsible for glucose homeostasis.[7][8] Therefore, an exploration of Pasireotide's targets "beyond SSTRs" is more accurately a discussion of its on-target effects beyond the pituitary gland. This guide will focus on the molecular mechanisms within these peripheral "target" systems.

The Molecular Basis of Pasireotide-Induced Hyperglycemia

The primary driver of Pasireotide-associated hyperglycemia is a dual impairment of insulin (B600854) and incretin (B1656795) secretion, coupled with a minimal effect on glucagon (B607659) suppression.[9][10] This imbalance results from Pasireotide's high-affinity binding to SSTRs located on pancreatic islet cells and enteroendocrine cells.

Target System 1: Pancreatic β-Cells and Insulin Secretion

Pancreatic β-cells, responsible for insulin secretion, express both SSTR2 and SSTR5.[11][12] Pasireotide, with its potent affinity for SSTR5, strongly inhibits glucose-stimulated insulin secretion.[12][13] The binding activates the inhibitory G-protein (Gi), which in turn suppresses adenylyl cyclase activity, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent inhibition of the insulin secretion pathway.[14][15] Studies in INS-1E cells have shown that Pasireotide (10-50 nM) can reduce glucose-induced insulin secretion by 30-50%.[16]

Target System 2: Enteroendocrine Cells and Incretin Secretion

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are secreted by L-cells and K-cells in the gut, respectively. These hormones are crucial for potentiating glucose-dependent insulin release from the pancreas. Pasireotide significantly suppresses the secretion of both GLP-1 and GIP.[8][17][18] This action is also mediated through SSTR activation on enteroendocrine cells, blunting the physiological incretin effect that normally follows a meal and further contributing to poor glycemic control.[9][11]

Relative Effect on Pancreatic α-Cells and Glucagon